molecular formula C7H15NO B3367556 [cis-3-Aminocyclohexyl]methanol CAS No. 1820572-27-7

[cis-3-Aminocyclohexyl]methanol

Cat. No.: B3367556
CAS No.: 1820572-27-7
M. Wt: 129.20
InChI Key: DFMNUVOZLQPWTG-RQJHMYQMSA-N
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Description

[cis-3-Aminocyclohexyl]methanol is an organic compound with the molecular formula C7H15NO It is a cyclohexane derivative with an amino group at the 3-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-3-Aminocyclohexyl]methanol typically involves the hydrogenation of nitrocinnamic acids followed by hydrolysis. For example, the cis-3-aminocyclohexyl derivative can be obtained by hydrogenating the sodium salt of m-nitrocinnamic acid at high pressure using a nickel catalyst. The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale hydrogenation and hydrolysis processes similar to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[cis-3-Aminocyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is [cis-3-Aminocyclohexyl]carboxylic acid.

    Reduction: The major product is [cis-3-Aminocyclohexyl]amine.

    Substitution: The major products are various ethers or esters depending on the substituent used.

Scientific Research Applications

[cis-3-Aminocyclohexyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [cis-3-Aminocyclohexyl]methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in oxidation-reduction reactions. These interactions can affect enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    [trans-4-Aminocyclohexyl]methanol: Similar structure but with the amino group at the 4-position.

    [cis-4-Aminocyclohexyl]methanol: Similar structure but with the amino group at the 4-position.

Uniqueness

[cis-3-Aminocyclohexyl]methanol is unique due to the specific positioning of the amino and hydroxymethyl groups, which can result in distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

[(1R,3S)-3-aminocyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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